molecular formula C24H23N3O3S2 B11148501 (5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11148501
M. Wt: 465.6 g/mol
InChI Key: CUSRKZZVPHKMRG-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • This compound is a member of the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms.
  • Its chemical structure consists of a pyrazole ring, a thiazolidinone ring, and an ethoxyphenyl group.
  • The (5Z)-configuration indicates the geometry of the double bond.
  • The compound exhibits interesting biological properties, making it relevant for research and applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Further studies are needed to elucidate its precise mechanism in different contexts.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s properties and applications are continually explored by researchers, so additional findings may emerge over time

    Properties

    Molecular Formula

    C24H23N3O3S2

    Molecular Weight

    465.6 g/mol

    IUPAC Name

    (5Z)-5-[[3-(3-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

    InChI

    InChI=1S/C24H23N3O3S2/c1-3-30-20-11-7-8-17(14-20)22-18(16-27(25-22)19-9-5-4-6-10-19)15-21-23(28)26(12-13-29-2)24(31)32-21/h4-11,14-16H,3,12-13H2,1-2H3/b21-15-

    InChI Key

    CUSRKZZVPHKMRG-QNGOZBTKSA-N

    Isomeric SMILES

    CCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

    Canonical SMILES

    CCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCOC)C4=CC=CC=C4

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.